Ethyl [4-(acetylamino)phenoxy]acetate
Overview
Description
Ethyl [4-(acetylamino)phenoxy]acetate is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 g/mol .
Synthesis Analysis
The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . This synthesis process involves a classic acid-catalyzed Fischer esterification .Molecular Structure Analysis
The molecular structure of Ethyl [4-(acetylamino)phenoxy]acetate was characterized by elemental analysis, NMR (1H, 13C) spectroscopy, and single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group P2(1)/c .Chemical Reactions Analysis
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .Physical And Chemical Properties Analysis
Ethyl [4-(acetylamino)phenoxy]acetate is a colorless liquid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Potential Bioactivity as Analgesic and Antidyslipidemic Agent
Ethyl [4-(acetylamino)phenoxy]acetate, also known as acetamidofibrate, exhibits potential bioactivity as an analgesic and antidyslipidemic agent. Its synthesis involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate and characterization through elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction. This compound's crystal structure and bioactivity suggest its potential for treating conditions related to pain and lipid disorders (Navarrete-Vázquez et al., 2011).
Diuretic Activities
A series of aminomethyl derivatives of ethyl [4-(acetylamino)phenoxy]acetate have been synthesized and tested for their saluretic and diuretic activities. Modifications in the structure, such as nitrogen and aromatic nuclear substitution, have been explored to enhance these properties, with some derivatives showing potent diuretic effects (Lee et al., 1984).
Corrosion Inhibition
In the field of materials science, certain derivatives of ethyl [4-(acetylamino)phenoxy]acetate have shown significant inhibition activities for mild steel corrosion in acidic environments. These derivatives follow the Langmuir adsorption model and act as mixed-type inhibitors, suggesting applications in corrosion protection and materials preservation (Lgaz et al., 2017).
Antimicrobial and Anti-Inflammatory Properties
Ethyl [4-(acetylamino)phenoxy]acetate derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing promising results in combatting infections and inflammation (Karabasanagouda et al., 2008), (Karabasanagouda et al., 2008).
Safety And Hazards
Future Directions
Phenoxy acetamide and its derivatives, including Ethyl [4-(acetylamino)phenoxy]acetate, have been the subject of recent investigations due to their potential therapeutic applications . These compounds could be the focus of future research in medicinal chemistry, with the aim of designing and developing new pharmaceutical compounds .
properties
IUPAC Name |
ethyl 2-(4-acetamidophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTRDUZXXPCTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309496 | |
Record name | Ethyl (4-acetamidophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-acetamidophenoxy)acetate | |
CAS RN |
67202-81-7 | |
Record name | 67202-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4-acetamidophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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